molecular formula C7H9NO B2765605 3-Ethylpyridin-4-OL CAS No. 465519-17-9

3-Ethylpyridin-4-OL

Cat. No.: B2765605
CAS No.: 465519-17-9
M. Wt: 123.155
InChI Key: GUJWNUGFAGOVFH-UHFFFAOYSA-N
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Description

3-Ethylpyridin-4-OL is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their significant role in various biological and chemical processes. The presence of an ethyl group at the third position and a hydroxyl group at the fourth position of the pyridine ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridin-4-OL can be achieved through various methods. One common approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction is flexible and allows for the preparation of highly substituted pyridin-4-OL derivatives . Another method involves the use of Grignard reagents, where the addition of these reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF yields substituted pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed processes and other catalytic systems is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of substituted pyridines .

Mechanism of Action

The mechanism of action of 3-Ethylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position allows it to form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl and a hydroxyl group on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-ethyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-5-8-4-3-7(6)9/h3-5H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJWNUGFAGOVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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